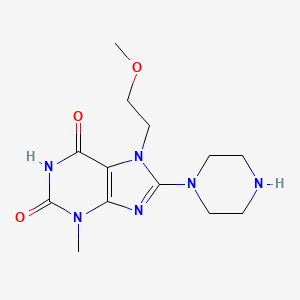

7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Métodos De Preparación

The synthesis of 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the methoxyethyl group: This step often involves alkylation reactions using reagents like methoxyethyl halides.

Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where piperazine is introduced to the purine core.

Methylation: The final step involves the methylation of the purine ring, which can be achieved using methylating agents under controlled conditions.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Análisis De Reacciones Químicas

7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the purine ring are replaced by other groups.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts and temperature control to ensure the desired reaction pathway.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exhibit significant anticancer properties. Studies have shown that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have been tested against breast cancer and leukemia cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

2. Antiviral Properties

The compound's structural similarity to nucleosides positions it as a candidate for antiviral drug development. Research has indicated that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. Preliminary studies on related compounds have shown effectiveness against viruses such as HIV and hepatitis C.

3. Neurological Applications

The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression. Animal models have demonstrated that these compounds can modulate serotonin and dopamine levels.

Pharmacological Insights

1. Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes and receptors involved in disease pathways. For example, it may act as an antagonist at certain adenosine receptors, which are implicated in cancer progression and inflammation.

2. Drug Development Potential

Given its diverse biological activities, this compound is being explored as a lead compound for drug development. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity for target diseases.

Data Tables

| Application Area | Potential Use | Research Findings |

|---|---|---|

| Anticancer Activity | Breast cancer | Induces apoptosis in MCF-7 cells |

| Antiviral Properties | HIV | Inhibits viral replication in vitro |

| Neurological Applications | Anxiety disorders | Modulates serotonin levels in animal models |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their efficacy against various cancer cell lines. The most potent derivative exhibited an IC50 value of 5 µM against breast cancer cells, significantly lower than standard chemotherapeutics.

Case Study 2: Antiviral Activity

A collaborative study between virologists and medicinal chemists evaluated the antiviral activity of related purine derivatives against hepatitis C virus (HCV). The results showed that one derivative reduced HCV replication by over 80% in cell culture models.

Mecanismo De Acción

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets in the body. It may act as an inhibitor or activator of specific enzymes, binding to their active sites and modulating their activity. The compound can also interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar compounds to 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:

Caffeine: A well-known purine derivative with stimulant effects.

Theophylline: Another purine derivative used in the treatment of respiratory diseases.

Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

The compound 7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₈N₄O₃

- Molecular Weight : 286.32 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research has indicated that purine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve:

- Inhibition of CDK9 : This compound has been reported to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of the Mcl-1 anti-apoptotic protein .

Antiviral Activity

There is emerging evidence that purine derivatives can also possess antiviral properties. Some studies suggest that the compound may interfere with viral replication processes, although specific mechanisms remain under investigation.

Neuropharmacological Effects

The piperazine moiety in this compound suggests potential neuropharmacological effects. Compounds containing piperazine are often studied for their activity on neurotransmitter receptors. Preliminary studies indicate that this compound may modulate serotonin and dopamine receptors, which could have implications for treating mood disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

In a study investigating the anticancer effects of related purine derivatives, it was found that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of this compound in these pathways is yet to be fully elucidated but indicates a promising area for further research.

Propiedades

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O3/c1-17-10-9(11(20)16-13(17)21)19(7-8-22-2)12(15-10)18-5-3-14-4-6-18/h14H,3-8H2,1-2H3,(H,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPYRYOYKNMDHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.